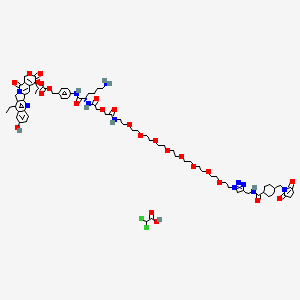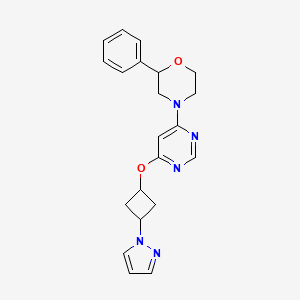
Hexocannabitriol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexocannabitriol is a hydroxylated derivative of cannabidiol, a compound found in the Cannabis sativa plant. It is structurally similar to other phytocannabinoids and has been identified as a minor constituent in the plant. This compound has garnered attention due to its potential therapeutic properties, particularly in the field of chemoprevention and neuroprotection .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexocannabitriol can be synthesized through the hydroxylation of cannabidiol. The process involves the use of specific catalysts and controlled reaction conditions to ensure the selective addition of hydroxyl groups to the cannabidiol molecule. The reaction typically requires a solvent such as dimethylformamide or dimethyl sulfoxide and is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound involves the extraction of cannabidiol from Cannabis sativa, followed by its chemical modification. The process includes purification steps such as crystallization and chromatography to isolate this compound in its pure form. The compound is then subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions: Hexocannabitriol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into less oxidized forms.
Substitution: The hydroxyl groups in this compound can participate in substitution reactions, leading to the formation of ethers and esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups .
Scientific Research Applications
Hexocannabitriol has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of cannabinoids.
Biology: The compound is studied for its potential effects on cellular pathways and gene expression.
Medicine: this compound has shown promise as a chemopreventive agent, potentially protecting against cancer and other degenerative diseases.
Industry: It is utilized in the development of cannabinoid-based products and formulations .
Mechanism of Action
Hexocannabitriol exerts its effects through the modulation of the Nrf2 pathway, a key regulator of cellular antioxidant responses. The compound activates Nrf2 in a reactive oxygen species-independent manner, leading to the upregulation of antioxidant genes and protective enzymes. This mechanism is believed to contribute to its chemopreventive and neuroprotective properties .
Comparison with Similar Compounds
Cannabidiol: The parent compound from which hexocannabitriol is derived.
1,2-Dihydroxycannabidiol: Another hydroxylated derivative of cannabidiol.
3,4-Dehydro-1,2-dihydroxycannabidiol: A structurally related compound with similar properties
Uniqueness: this compound is unique due to its potent modulation of the Nrf2 pathway, outperforming other cannabinoids in this regard. Its specific hydroxylation pattern also distinguishes it from other similar compounds, contributing to its distinct biological activities .
Properties
Molecular Formula |
C21H30O3 |
|---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
2-[(1R,2R,6R)-2-hydroxy-3-methylidene-6-prop-1-en-2-ylcyclohexyl]-5-pentylbenzene-1,3-diol |
InChI |
InChI=1S/C21H30O3/c1-5-6-7-8-15-11-17(22)20(18(23)12-15)19-16(13(2)3)10-9-14(4)21(19)24/h11-12,16,19,21-24H,2,4-10H2,1,3H3/t16-,19+,21-/m0/s1 |
InChI Key |
YVEPGCZIBQXPJW-SCWSEQNSSA-N |
Isomeric SMILES |
CCCCCC1=CC(=C(C(=C1)O)[C@H]2[C@@H](CCC(=C)[C@@H]2O)C(=C)C)O |
Canonical SMILES |
CCCCCC1=CC(=C(C(=C1)O)C2C(CCC(=C)C2O)C(=C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![(4,4-difluoropiperidin-1-yl)-[(3R)-1-(4-propan-2-ylsulfonylphenyl)sulfonylpiperidin-3-yl]methanone](/img/structure/B10828959.png)

